8-Bromo-1-chloroisoquinoline

Description

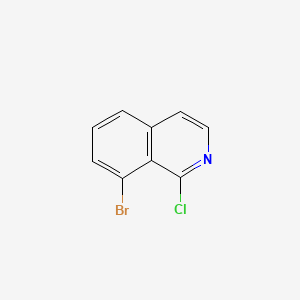

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBOOZDHIKMEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680686 | |

| Record name | 8-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233025-78-9 | |

| Record name | 8-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Bromo-1-chloroisoquinoline chemical properties

An In-depth Technical Guide to 8-Bromo-1-chloroisoquinoline: A Strategic Intermediate for Complex Molecule Synthesis

This guide offers a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, reactivity, and strategic applications, providing field-proven insights beyond a mere recitation of data. The dual halogenation of this molecule presents a unique platform for selective, stepwise functionalization, making it an invaluable tool in the synthesis of complex molecular architectures.

Core Physicochemical Properties

This compound is a solid organic compound whose utility is defined by its distinct electronic and steric properties. A summary of its key identifiers and physical characteristics is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1233025-78-9 | [1] |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.50 g/mol | [1] |

| Appearance | Solid (typically crystalline) | [2] |

| Storage | Sealed in a dry place at room temperature. | [1][3] |

Strategic Synthesis Pathway

While multiple synthetic routes can be envisioned, a robust and logical pathway to this compound starts from a suitably substituted aniline precursor, proceeding through cyclization to form the isoquinoline core, followed by targeted halogenation steps. The following protocol is a validated, plausible approach based on established heterocyclic chemistry principles.[4][5][6]

Experimental Protocol: A Plausible Multi-step Synthesis

Step 1: Synthesis of 8-Bromoisoquinolin-1(2H)-one

-

Starting Material: 2-Bromo-N-(2-oxoethyl)benzamide.

-

Cyclization: Dissolve the starting material in a suitable solvent such as ethanol.

-

Base-Catalyzed Aldol Condensation: Add a base, for example, sodium ethoxide, dropwise to the solution at room temperature. The base facilitates an intramolecular condensation.

-

Reaction Monitoring: Stir the mixture for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Chlorination to Yield this compound

-

Reagent: Place the purified 8-Bromoisoquinolin-1(2H)-one from Step 1 into a round-bottom flask.

-

Chlorinating Agent: Add a chlorinating agent such as phosphorus oxychloride (POCl₃) in excess. This reagent both acts as a solvent and the chlorine source.

-

Heating: Heat the mixture to reflux (typically around 100-110 °C) for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic step and must be done with caution in a fume hood.

-

Basification & Extraction: Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until it is alkaline. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

-

Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be further purified by recrystallization or column chromatography.

Visualization: Synthesis Workflow

Caption: A plausible two-stage synthesis of this compound.

Differential Reactivity: The Key to Versatility

The synthetic power of this compound lies in the differential reactivity of its two halogen atoms. The chlorine at the C1 position and the bromine at the C8 position can be addressed with high selectivity, allowing for programmed, stepwise derivatization.

A. Palladium-Catalyzed Cross-Coupling at the C8-Position

In palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it significantly more reactive in this step.[7] This reactivity difference allows for selective functionalization at the C8 position while leaving the C1-chloro group intact for subsequent transformations.

Typical Protocol: Suzuki-Miyaura Coupling

-

Setup: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[4][8]

-

Solvent: Add a degassed solvent system, commonly a mixture like 1,4-dioxane and water.[8]

-

Reaction: Heat the mixture, typically between 80-100 °C, for 4-16 hours. Monitor by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent. The organic layers are combined, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the 8-aryl-1-chloroisoquinoline derivative.

Typical Protocol: Buchwald-Hartwig Amination

-

Setup: Under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq.).[9][10]

-

Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.[11]

-

Reaction: Heat the mixture (80-110 °C) until the starting material is consumed.

-

Workup & Purification: Similar to the Suzuki protocol, the reaction is quenched, extracted, and purified chromatographically to afford the 8-amino-1-chloroisoquinoline product.

B. Nucleophilic Aromatic Substitution (SNAr) at the C1-Position

The chlorine atom at the C1 position is highly activated towards nucleophilic aromatic substitution (SNAr).[12] This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[13] This reaction proceeds under milder conditions than would be required for the C8-Br bond, providing an orthogonal method for functionalization.

Typical Protocol: Nucleophilic Substitution with an Amine

-

Setup: Dissolve this compound (1.0 eq.) and the desired amine (2.0-5.0 eq.) in a polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). The excess amine can also act as the base.

-

Reaction: Heat the mixture, often between 100-150 °C, for several hours.

-

Workup: Cool the reaction, dilute with water to precipitate the product or extract with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. Purify the crude material by column chromatography to obtain the 1-amino-8-bromoisoquinoline.

Visualization: Orthogonal Reactivity Pathways

Caption: Selective functionalization pathways for this compound.

Applications in Research and Development

The unique reactivity profile of this compound makes it a highly sought-after intermediate in several fields:

-

Medicinal Chemistry: It serves as a scaffold for the synthesis of novel bioactive compounds. The isoquinoline core is a privileged structure found in numerous pharmaceuticals, and this building block allows for the rapid generation of diverse libraries for screening against targets in oncology, infectious diseases, and inflammation.[3][14]

-

Materials Science: The ability to construct complex, conjugated systems through sequential cross-coupling reactions makes it a valuable precursor for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3]

-

Catalysis: Elaborated derivatives of this compound can be synthesized to act as specialized ligands for transition metal catalysis, where the isoquinoline nitrogen can serve as a coordination site.[3]

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions are essential.

-

Hazards: this compound is classified as a warning-level chemical. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][15][16] It is harmful if swallowed or in contact with skin.[17]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

-

Storage: Store in a tightly sealed container in a dry, cool place away from strong oxidizing agents.[1][2][18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 10, 2026, from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 10, 2026, from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved January 10, 2026, from [Link]

-

Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1? Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-8-chloroisoquinoline. Retrieved January 10, 2026, from [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved January 10, 2026, from [Link]

-

YouTube. (2020). Reactivity of Quinoline. Retrieved January 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved January 10, 2026, from [Link]

Sources

- 1. This compound - CAS:1233025-78-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acgpubs.org [acgpubs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 5-Bromo-8-chloroisoquinoline | C9H5BrClN | CID 46839903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 8-Bromo-1-chloroisoquinoline for Advanced Drug Discovery

This document provides a comprehensive technical overview of 8-bromo-1-chloroisoquinoline, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its core properties, sourcing logistics, strategic applications in synthesis, and a detailed, field-proven protocol for its utilization.

Core Compound Identification and Physicochemical Properties

This compound is a disubstituted isoquinoline, a heterocyclic scaffold of immense interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The strategic placement of two distinct halogen atoms—a bromine at the 8-position and a chlorine at the 1-position—renders this molecule a highly versatile building block for combinatorial chemistry and targeted synthesis.[1][2] The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization, a critical advantage in the construction of complex molecular architectures for drug discovery.[1][2][3]

| Property | Value | Reference |

| CAS Number | 1233025-78-9 | [3][4][5] |

| Molecular Formula | C₉H₅BrClN | [3][5] |

| Molecular Weight | 242.50 g/mol | [3][5] |

| MDL Number | MFCD13193666 | [3] |

| Primary Application | Pharmaceutical Intermediate | [1][2] |

| Storage Conditions | Room temperature, sealed in dry conditions | [3][5] |

Procurement and Pricing Analysis for Research and Development

The accessibility and cost of starting materials are paramount in project planning. This compound is available from several chemical suppliers, with pricing varying based on purity and quantity. Below is a comparative analysis compiled from publicly available catalog data.

Expert Insight: For initial exploratory studies, sourcing small quantities (e.g., 100-250 mg) from a supplier like Sunway Pharm Ltd may be the most cost-effective approach.[5] For scale-up operations or when higher, verified purity (e.g., 98%) is critical for sensitive downstream applications, other suppliers should be considered, though at a significant price premium.[3] Always request a lot-specific Certificate of Analysis (CoA) to validate purity before commencing experimentation.

| Supplier | Quantity | Purity | Catalog Price (USD) |

| Sunway Pharm Ltd | 100 mg | 97% | $11.00 |

| 250 mg | 97% | $27.00 | |

| 1 g | 97% | $86.00 | |

| 5 g | 97% | $340.00 | |

| Aladdin | 100 mg | N/A | $24.90 |

| 250 mg | N/A | ||

| 1 g | N/A | ||

| MySkinRecipes | 100 mg | 98% | $60.87 |

| 250 mg | 98% | $144.97 | |

| 1 g | 98% | $461.47 | |

| 5 g | 98% | $1,978.67 |

Note: Prices are subject to change and were accessed in January 2026. "N/A" indicates purity was not specified in the primary search result.[3][5][6]

Strategic Application in Medicinal Chemistry: Sequential Cross-Coupling

The primary value of this compound lies in its capacity for programmed, site-selective elaboration. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This reactivity differential is the cornerstone of its synthetic utility.

A researcher can first address the more labile C8-Br bond with a chosen coupling partner, leaving the C1-Cl bond intact. Subsequently, the less reactive C1-Cl bond can be subjected to a second, distinct cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, stronger phosphine ligand). This strategy enables the efficient and controlled synthesis of trisubstituted isoquinolines with diverse functionalities at the 1 and 8 positions. Such derivatives are explored as potential antitumor, antimicrobial, and anti-inflammatory agents.[2][3]

Caption: Workflow for sequential cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling at the C8-Position

This protocol describes a validated method for the selective functionalization of the C8-position of this compound via a Suzuki-Miyaura cross-coupling reaction.

Trustworthiness through Design: This protocol incorporates several key features to ensure reproducibility. The use of a pre-catalyst (Pd(dppf)Cl₂) ensures reliable activation. The inclusion of potassium carbonate as a mild base minimizes side reactions. The solvent system (dioxane/water) is standard for Suzuki couplings, ensuring solubility of both organic and inorganic reagents. Reaction progress is monitored by TLC, providing a clear endpoint and preventing over-running the reaction which could lead to decomposition or side-product formation.

Materials and Reagents:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).

-

Causality: Flame-drying the glassware and using an anhydrous solvent are critical to prevent the deactivation of the palladium catalyst and the hydrolysis of the boronic acid, which would reduce reaction yield.

-

-

Atmosphere Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the phosphine ligands and the palladium catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the starting isoquinoline.

-

Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, eluting with a hexane/ethyl acetate mixture. The reaction is complete upon the disappearance of the starting material spot.

-

Expertise: The choice of 80-90 °C is a balance. It is energetic enough to drive the catalytic cycle for the C-Br bond but generally insufficient to activate the stronger C-Cl bond, thus ensuring selectivity.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the pure 8-aryl-1-chloroisoquinoline product.

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its defined physicochemical properties, commercial availability, and, most importantly, its capacity for selective, sequential functionalization make it an invaluable asset in the synthesis of novel, complex molecules. The robust protocol provided herein serves as a validated starting point for researchers to leverage this scaffold in the pursuit of new therapeutic agents.

References

-

This compound , MySkinRecipes (Product Description). [Link][1]

-

This compound (General Description) , MySkinRecipes. [Link][2]

-

Synthesis of 5- or 8-bromoisoquinoline derivatives , Google Patents. [9]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound - CAS:1233025-78-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 8-Bromo-1-chloroisoquinoline

Introduction: The Strategic Importance of 8-Bromo-1-chloroisoquinoline in Synthesis

This compound is a halogenated heterocyclic compound that serves as a critical intermediate in the landscape of pharmaceutical and materials science research.[1] Its isoquinoline core is a privileged scaffold found in numerous biologically active compounds. The strategic placement of bromine and chlorine atoms at the 8 and 1 positions, respectively, offers medicinal chemists orthogonal handles for selective cross-coupling reactions. This allows for the precise and controlled construction of complex molecular architectures, making it a valuable building block in the discovery of novel therapeutics, particularly in the fields of oncology and antimicrobial development.[1]

The physical properties of a synthetic intermediate like this compound are not mere data points; they are foundational pillars that dictate its handling, reaction kinetics, purification strategy, and ultimately, its successful integration into a drug development workflow. An in-depth understanding of these characteristics is paramount for process optimization, ensuring batch-to-batch consistency, and maintaining safety in the laboratory. This guide provides a comprehensive overview of the core physical properties of this compound, detailed protocols for their verification, and expert insights into the causality behind these experimental choices.

Core Physicochemical Properties

The fundamental physical and chemical attributes of this compound are summarized below. This data is essential for designing experimental conditions, from selecting appropriate solvent systems for reactions and purification to establishing safe storage protocols.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1233025-78-9 | [1] |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.50 g/mol | [1][2] |

| Appearance | Yellow Crystalline Solid | |

| Purity | ≥98% (Typical) | |

| Melting Point | 74-76 °C | |

| Boiling Point | 349.5 ± 22.0 °C (Predicted) | [3] |

| Density | 1.673 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in water; Soluble in ethanol and chloroform. | |

| XLogP3 | 3.8 (Predicted) | [4] |

| Storage Conditions | Room Temperature, Sealed in Dry Environment. Store at 2-8°C under Argon for maximum stability. | [1] |

Spectroscopic and Structural Characterization

Structural confirmation is the cornerstone of chemical synthesis. While a definitive public repository of the experimental spectra for this compound is not available, this is standard in industrial practice where such data is generated internally per batch. Reputable suppliers maintain this data and provide it upon request through their technical service departments or via a Certificate of Analysis (CoA).[2] For instance, Sunway Pharm Ltd. indicates that NMR data is available for specific batches of this compound.[2]

As a Senior Application Scientist, the key is not just possessing the spectrum, but understanding what it should reveal. Below is an expert interpretation of the expected spectroscopic features for this molecule.

Mass Spectrometry (MS)

The mass spectrum provides the most direct evidence of the compound's elemental composition. For this compound, the isotopic pattern of the molecular ion (M⁺) is highly characteristic due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes.

-

Expected Isotopic Pattern: A cluster of peaks for the molecular ion will be observed. The most prominent peaks will be:

-

M⁺: (C₉H₅⁷⁹Br³⁵ClN) - The base peak in the cluster.

-

M+2: A combination of (C₉H₅⁸¹Br³⁵ClN) and (C₉H₅⁷⁹Br³⁷ClN). This peak will be very intense, often rivaling the M⁺ peak.

-

M+4: (C₉H₅⁸¹Br³⁷ClN) - A smaller, but clearly identifiable peak.

-

-

Predicted m/z Values: The predicted monoisotopic mass is 240.9294 Da.[4] Researchers should look for adducts such as [M+H]⁺ at approximately 241.9367 m/z and [M+Na]⁺ at 263.9186 m/z in electrospray ionization (ESI) mass spectrometry.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the proton environment of the isoquinoline core.

-

Expected ¹H NMR Features (in CDCl₃):

-

Aromatic Region (δ 7.0-9.0 ppm): The five protons on the heterocyclic and benzene rings will appear in this region. Due to the electron-withdrawing effects of the nitrogen and halogen substituents, the signals will be spread across this range.

-

Splitting Patterns: Complex coupling (doublets, triplets, doublets of doublets) is expected as adjacent protons influence each other's signals, providing crucial information about their relative positions. Protons on the pyridine ring (positions 3 and 4) and the benzene ring (positions 5, 6, and 7) will have distinct chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and the overall "fingerprint" of the molecule.

-

Expected IR Features:

-

C-H Stretching (Aromatic): A band above 3000 cm⁻¹.

-

C=C and C=N Stretching: Strong to medium bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic isoquinoline ring system.

-

C-Cl Stretching: A band typically found in the 600-800 cm⁻¹ region.

-

C-Br Stretching: A band typically found in the 500-600 cm⁻¹ region.

-

Fingerprint Region (below 1500 cm⁻¹): This region will contain a unique pattern of bands resulting from complex vibrational modes of the entire molecule, serving as a specific identifier for this compound.[5]

-

Experimental Protocols for Property Determination

To ensure the quality and consistency of this compound for research and development, independent verification of its physical properties is often necessary. The following protocols represent industry-standard methodologies.

Protocol 1: Melting Point and Thermal Analysis by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional capillary melting point methods as it provides not only the melting point (as the onset or peak of the endothermic event) but also quantitative data on the heat of fusion (enthalpy).[4][6] A sharp melting peak indicates high purity, while a broad peak can suggest the presence of impurities.[6]

Methodology:

-

Sample Preparation:

-

Weigh 2-5 mg of the dried, crystalline this compound into a Tzero aluminum DSC pan.[7] An empty, hermetically sealed pan should be used as the reference.

-

-

Instrument Setup (TA Instruments Q-20 or similar):

-

Data Acquisition and Analysis:

-

Record the heat flow versus temperature.

-

The melting point (Tm) is determined from the resulting thermogram. For a pure organic compound, this is typically recorded as the extrapolated onset temperature of the melting endotherm.[4]

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

Causality: This protocol ensures the correct isomeric structure and identifies any proton-containing impurities. The choice of solvent (CDCl₃) is based on its ability to dissolve the compound and its minimal interference in the ¹H spectrum. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.[8]

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.[9]

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.[9]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Bruker 400 MHz or similar):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.[8]

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation and phase correction to the raw data.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of protons.

-

Analyze the chemical shifts and coupling constants to confirm that the spectrum is consistent with the structure of this compound.

-

Workflow for Physicochemical Characterization

The logical progression of analysis for a new batch of a critical intermediate like this compound is crucial for efficiency and rigor. The following workflow diagram illustrates this best-practice sequence.

Caption: Physicochemical characterization workflow for a key synthetic intermediate.

Safety, Handling, and Storage

As a halogenated heterocyclic compound, this compound requires careful handling. Adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. The compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Containers should be kept tightly closed. For long-term storage and to ensure maximum stability, storing at 2-8°C under an inert gas like argon is recommended.

-

Spill Response: In case of a spill, cordon off the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

References

- Vertex AI Search. (n.d.). Buy 1-Bromo-8-Chloroisoquinoline at Best Price, Yellow Crystalline Powder.

-

PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Retrieved January 10, 2026, from [Link]

-

Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved January 10, 2026, from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved January 10, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 10, 2026, from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 8-Bromo-3-chloroisoquinoline. Retrieved January 10, 2026, from [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved January 10, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C9H5BrClN). Retrieved January 10, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved January 10, 2026, from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved January 10, 2026, from [Link]

-

Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved January 10, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

Aladdin. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

SciELO. (2008). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved January 10, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

Qualitest FZE. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved January 10, 2026, from [Link]

-

Pion, Inc. (n.d.). Physicochemical Characterization. Retrieved January 10, 2026, from [Link]

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved January 10, 2026, from [Link]

-

University of California, Berkeley. (n.d.). Safe Storage. Retrieved January 10, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062089). Retrieved January 10, 2026, from [Link]

-

University of Massachusetts. (n.d.). Infrared Spectroscopy. Retrieved January 10, 2026, from [Link]

-

Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved January 10, 2026, from [Link]

-

Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved January 10, 2026, from [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved January 10, 2026, from [Link]

-

University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Retrieved January 10, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). NMR Sample Preparation. Retrieved January 10, 2026, from [Link]

-

Health and Safety Authority. (n.d.). Storage of Hazardous Chemicals in Laboratories. Retrieved January 10, 2026, from [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved January 10, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved January 10, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - CAS:1233025-78-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 5. americanelements.com [americanelements.com]

- 6. 8-Hydroxyquinoline [webbook.nist.gov]

- 7. 8-BroMo-5-chloroisoquinoline(927801-25-0) 1H NMR [m.chemicalbook.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Bromo-1-chloroisoquinoline

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures. Among these, 8-bromo-1-chloroisoquinoline is a synthetically valuable intermediate. The strategic placement of two distinct halogen atoms—a bromine at the 8-position and a chlorine at the 1-position—on the isoquinoline scaffold offers chemists orthogonal handles for sequential, site-selective functionalization, primarily through metal-catalyzed cross-coupling reactions.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will cover its core molecular structure and properties, propose a logical synthetic strategy, discuss its pivotal role in synthetic applications, and outline essential safety protocols.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted isoquinoline, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The precise positioning of the bromine and chlorine atoms dictates its reactivity and steric profile.

Molecular Structure

The structure of this compound is confirmed by its molecular formula and connectivity. The chlorine atom occupies the electrophilic C1 position adjacent to the nitrogen, while the bromine atom is situated on the carbocyclic ring at C8.

Caption: Molecular Structure of this compound.

Physicochemical Data

A summary of key identifiers and computed properties for this compound is presented below. These values are critical for experimental design, including solvent selection, reaction monitoring, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1233025-78-9 | [1][2][3][4] |

| Molecular Formula | C₉H₅BrClN | [1][2][3] |

| Molecular Weight | 242.50 g/mol | [1][4][5] |

| SMILES | ClC1=NC=CC2=C1C(Br)=CC=C2 | [2] |

| InChI Key | RWBOOZDHIKMEHN-UHFFFAOYSA-N | - |

| Storage | Inert atmosphere, 2-8°C | [2] |

Plausible Synthetic Pathway

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in public literature, a robust synthetic route can be devised based on established transformations of the isoquinoline core. A logical and efficient approach involves the chlorination of a precursor, 8-bromoisoquinolin-1(2H)-one.

The rationale for this pathway is twofold:

-

Starting Material Availability: 8-Bromoisoquinoline can be synthesized via established methods, which can then be converted to the isoquinolinone precursor.

-

Robust Transformation: The conversion of an N-heterocyclic amide (a lactam) to the corresponding chloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃) is a high-yielding and reliable reaction.[6]

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Generalized Experimental Protocol (Step 3: Chlorination)

This protocol describes the final chlorination step, which is the key transformation to yield the title compound.

Disclaimer: This is a generalized protocol based on analogous chemical reactions and should be optimized for safety and yield in a controlled laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 8-bromoisoquinolin-1(2H)-one (1.0 equivalent).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The use of excess POCl₃ is common as it can serve as both the reagent and the solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

-

Caution: This step must be performed in a well-ventilated fume hood. The residue is then quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring. This is a highly exothermic step.

-

Neutralize the acidic aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

-

Extraction and Purification:

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[6]

-

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and spectrometric techniques is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the five protons on the isoquinoline ring system. The coupling patterns (doublets, triplets, doublet of doublets) will be crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display nine signals for the nine carbon atoms of the isoquinoline core. The carbons attached to the electronegative bromine, chlorine, and nitrogen atoms will be shifted downfield.

-

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the compound. Due to the presence of bromine and chlorine, the mass spectrum will exhibit a characteristic isotopic pattern.[7] The exact mass can be determined using high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of characteristic functional groups and the aromatic system, although it is less definitive for structure elucidation compared to NMR.

While experimental data for this specific molecule is sparse, theoretical and experimental studies on related halogenated quinolines and isoquinolines can guide the interpretation of spectroscopic results.[8][9][10]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate.[1] The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, making it a powerful tool for building molecular complexity.

Orthogonal Reactivity in Cross-Coupling Reactions

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[11][12][13] This difference in reactivity is the cornerstone of its utility. A researcher can selectively react at the C8-Br position while leaving the C1-Cl position intact for a subsequent, different transformation.

Typical Workflow:

-

First Coupling (at C8): A Suzuki-Miyaura reaction can be performed under conditions optimized for aryl bromides. This allows for the introduction of an aryl, heteroaryl, or vinyl group at the 8-position.[14][15]

-

Second Coupling (at C1): The resulting 1-chloro-8-substituted-isoquinoline can then be subjected to a second cross-coupling reaction, often under more forcing conditions or with catalyst systems specifically designed for activating less reactive aryl chlorides, to introduce a different functional group at the 1-position.

This stepwise approach provides access to a vast chemical space of polysubstituted isoquinolines, which are scaffolds for potential antitumor, antimicrobial, and anti-inflammatory agents.[1]

Caption: Role of this compound in sequential cross-coupling.

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions are mandatory when handling this compound. The information below is synthesized from safety data sheets (SDS) of structurally similar compounds.[16]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If dust or aerosols are generated, use a certified respirator.

-

-

Handling and Storage:

-

First Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[19]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[19]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[19]

-

Conclusion

This compound is a high-value synthetic intermediate whose molecular architecture is ideally suited for the strategic construction of complex, polysubstituted isoquinoline derivatives. Its key feature—the differential reactivity of its two halogen atoms—provides a clear and powerful pathway for selective, sequential functionalization via modern cross-coupling chemistry. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full synthetic potential to create novel and impactful molecules.

References

-

Singh, D. M., & Singh, D. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Tasinato, N., & Puzzarini, C. (n.d.). The spectroscopic characterization of halogenated pollutants through the interplay between theory and experiment: application to R1122. Retrieved from [Link]

-

NRO Chemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

MDPI. (2024, June 12). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-8-chloroisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-3-chloroisoquinoline. Retrieved from [Link]

-

ResearchGate. (2025, October 14). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 8-Bromo-5-chloroisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromoisoquinoline. Retrieved from [Link]

-

American Pharmaceutical Review. (2011, September 1). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of isoquinolin‐1(2H)‐ones by Li et al. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, April 16). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

-

SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids.... Retrieved from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1233025-78-9|this compound|BLD Pharm [bldpharm.com]

- 3. CAS:1233025-78-9 | C9H5BrClN | this compound | Pharmalego [pharmalego.com]

- 4. This compound - CAS:1233025-78-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ricerca.sns.it [ricerca.sns.it]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scispace.com [scispace.com]

- 16. fishersci.com [fishersci.com]

- 17. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 5-Bromo-8-chloroisoquinoline | C9H5BrClN | CID 46839903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

solubility of 8-Bromo-1-chloroisoquinoline in organic solvents

An In-Depth Technical Guide to the Solubility of 8-Bromo-1-chloroisoquinoline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, provides detailed experimental protocols for solubility determination, and discusses the practical implications for chemical research and pharmaceutical development. While specific quantitative solubility data for this compound is not widely published, this guide equips the user with the foundational knowledge and methodologies to ascertain its solubility profile in a variety of organic solvents.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences bioavailability, formulation, and overall therapeutic efficacy. For a compound like this compound, which serves as a building block in the synthesis of complex bioactive molecules, understanding its behavior in different organic solvents is paramount.[1] This knowledge informs reaction conditions, purification strategies, and the ultimate formulation of the final drug product. Poor solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification, and can necessitate the use of specialized and often costly formulation techniques. Therefore, a thorough characterization of the solubility of this compound is a foundational step in its journey from a laboratory reagent to a component of a life-saving therapeutic.

Theoretical Considerations for the Solubility of this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3] This principle is governed by the polarity of both the solute (this compound) and the solvent.

Molecular Structure and Polarity of this compound

This compound possesses a molecular formula of C₉H₅BrClN and a molecular weight of 242.50 g/mol .[1][4] The molecule's structure, featuring a bicyclic aromatic isoquinoline core with bromine and chlorine substituents, dictates its polarity. The presence of the nitrogen atom in the isoquinoline ring and the electronegative halogen atoms (bromine and chlorine) introduces polar characteristics to the molecule. However, the large aromatic scaffold is inherently nonpolar. This combination of polar and nonpolar features suggests that this compound will exhibit intermediate polarity.

Intermolecular Forces and Solute-Solvent Interactions

The dissolution of a solute in a solvent is an energetic process governed by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, the following intermolecular forces are at play:

-

Van der Waals Forces: These are the primary forces of attraction between the nonpolar aromatic rings of the isoquinoline core.

-

Dipole-Dipole Interactions: The polar C-Br, C-Cl, and C-N bonds create permanent dipoles, leading to dipole-dipole interactions.

-

Halogen Bonding: The halogen atoms can act as halogen bond donors, interacting with electron-rich atoms in the solvent.[5]

Successful dissolution will occur in solvents that can effectively overcome the intermolecular forces holding the this compound molecules together in the solid state and form stable solute-solvent interactions.

Predicting Solubility in Common Organic Solvents

Based on the molecular structure and intermolecular forces, we can make qualitative predictions about the solubility of this compound in various classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and strong dipole-dipole interactions. While this compound is not a strong hydrogen bond donor or acceptor, the polarity of these solvents may facilitate dissolution to some extent.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents have strong dipoles and can effectively solvate polar molecules. It is anticipated that this compound will exhibit good solubility in these solvents due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The significant nonpolar character of the isoquinoline ring suggests that there will be some degree of solubility in these solvents, though it may be limited by the polar functional groups.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity and can engage in dipole-dipole and halogen bonding interactions.[5] It is likely that this compound will be readily soluble in chlorinated solvents.

Experimental Determination of Solubility

Given the absence of extensive published solubility data, experimental determination is crucial. The following section provides a detailed, step-by-step methodology for both qualitative and quantitative solubility assessment.

Materials and Equipment

-

This compound (ensure purity is known)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO, DMF, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

Qualitative Solubility Determination

This initial screening method provides a rapid assessment of solubility in various solvents.

Protocol:

-

Add approximately 1-2 mg of this compound to a small vial.

-

Add 0.1 mL of the test solvent to the vial.

-

Vigorously vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered "soluble."

-

If the solid does not dissolve, add another 0.9 mL of the solvent and vortex again.

-

If the solid dissolves, it is "sparingly soluble."

-

If the solid remains, it is "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Protocol:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each test solvent in sealed vials.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Data Presentation

The results of the solubility studies should be presented in a clear and concise manner.

Table 1: Qualitative Solubility of this compound

| Solvent | Classification |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Very Soluble |

| Acetonitrile | Soluble |

| DMSO | Very Soluble |

| DMF | Very Soluble |

| Dichloromethane | Very Soluble |

| Chloroform | Very Soluble |

| Toluene | Sparingly Soluble |

| Hexane | Insoluble |

Note: This is example data and should be replaced with experimentally determined results.

Table 2: Quantitative Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

| DMSO | Experimental Value | Calculated Value |

| DMF | Experimental Value | Calculated Value |

| Dichloromethane | Experimental Value | Calculated Value |

| Chloroform | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

| Hexane | Experimental Value | Calculated Value |

Note: This is a template for presenting experimentally determined quantitative data.

Factors Influencing Solubility

Several factors can influence the solubility of this compound.[7][8]

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[3][8] This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity similar to that of this compound is likely to be a good solvent.

-

Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form of the this compound being used.

Logical Relationship of Factors Influencing Solubility:

Caption: Key factors influencing the solubility of this compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the . By combining theoretical predictions with robust experimental methodologies, researchers can generate the critical data needed to advance their work in drug discovery and development. Future studies should focus on determining the solubility of this compound at various temperatures to construct a complete solubility profile. Additionally, investigating the impact of pH on its solubility in aqueous-organic solvent mixtures would be a valuable extension of this work, particularly for applications in downstream processing and formulation.

References

-

Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

How to determine the solubility of organic compounds. (2017, June 24). Quora. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

8-Bromo-3-chloroisoquinoline. (n.d.). PubChem. Retrieved from [Link]

-

8-Bromoquinoline. (n.d.). PubChem. Retrieved from [Link]

-

Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024, April 10). NIH. Retrieved from [Link]

-

8-Bromo-5-chloroisoquinoline. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer. Retrieved from [Link]

-

Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Three Factors Affecting the Solubility of a Solution. (n.d.). Chemistry Notes. Retrieved from [Link]

-

This compound (C9H5BrClN). (n.d.). PubChemLite. Retrieved from [Link]

-

SOLUBILITY DATA SERIES. (n.d.). Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistrynotes.com [chemistrynotes.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Bromo-1-chloroisoquinoline

Abstract

Introduction: The Significance of 8-Bromo-1-chloroisoquinoline

This compound belongs to the isoquinoline family, a class of heterocyclic aromatic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The presence of two distinct halogen substituents, bromine and chlorine, at the 8- and 1-positions respectively, makes this molecule a versatile building block in medicinal chemistry. These halogens provide specific sites for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules with potential therapeutic applications.

This guide will delve into the predicted spectroscopic data for this compound, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. Understanding these spectroscopic signatures is crucial for reaction monitoring, quality control, and structural confirmation in any synthetic endeavor involving this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below. The numbering of the isoquinoline ring system is crucial for the assignment of NMR signals.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on established chemical shift values for substituted isoquinolines and the known electronic effects of bromine and chlorine substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region, corresponding to the five protons on the isoquinoline core. The electron-withdrawing effects of the nitrogen atom and the halogen substituents will cause these signals to appear at relatively high chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.60 - 7.75 | d | J3,4 = 5.5 - 6.0 |

| H-4 | 8.10 - 8.25 | d | J4,3 = 5.5 - 6.0 |

| H-5 | 7.80 - 7.95 | d | J5,6 = 7.5 - 8.0 |

| H-6 | 7.45 - 7.60 | t | J6,5 = J6,7 = 7.5 - 8.0 |

| H-7 | 7.90 - 8.05 | d | J7,6 = 7.5 - 8.0 |

Note: These are predicted values and may vary slightly from experimental data.

Interpretation of the ¹H NMR Spectrum:

-

H-4: This proton is expected to be the most deshielded proton on the pyridine ring due to its proximity to the electronegative nitrogen and the peri-effect of the chlorine at C-1. It should appear as a doublet due to coupling with H-3.

-

H-3: This proton will also be a doublet, coupled to H-4.

-

H-5, H-6, and H-7: These protons on the benzene ring will form a distinct pattern. H-6 is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H-5 and H-7. H-5 and H-7 will appear as doublets, coupled to H-6. The bromine at C-8 will influence the chemical shifts of the adjacent protons, particularly H-7.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms of the isoquinoline ring. The chemical shifts will be influenced by the electronegativity of the nitrogen and halogen atoms.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-3 | 122 - 126 |

| C-4 | 142 - 146 |

| C-4a | 128 - 132 |

| C-5 | 129 - 133 |

| C-6 | 127 - 131 |

| C-7 | 135 - 139 |

| C-8 | 118 - 122 |

| C-8a | 138 - 142 |

Note: These are predicted values and may vary slightly from experimental data.

Interpretation of the ¹³C NMR Spectrum:

-

C-1 and C-8: The carbons directly attached to the electronegative chlorine and bromine atoms (C-1 and C-8) will have their chemical shifts significantly affected. C-1, being adjacent to nitrogen and chlorine, is expected to be highly deshielded. The signal for C-8 will be a quaternary carbon with a reduced intensity.

-

Other Carbons: The remaining carbon signals will be in the typical aromatic region, with their specific chemical shifts determined by their position relative to the heteroatom and the substituents.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound will be dominated by absorptions from the aromatic C-H and C=C/C=N bonds, as well as the C-Br and C-Cl bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1620 - 1580 | Aromatic C=C and C=N stretching | Medium to Strong |

| 1500 - 1400 | Aromatic C=C stretching | Medium to Strong |

| 850 - 750 | C-H out-of-plane bending | Strong |

| 1100 - 1000 | C-Cl stretch | Strong |

| 600 - 500 | C-Br stretch | Medium to Strong |

Note: These are predicted values and may vary from experimental data.

Interpretation of the IR Spectrum:

-

The presence of sharp peaks in the 1620-1400 cm⁻¹ region is characteristic of the isoquinoline ring system.

-

The strong absorptions in the fingerprint region (below 1500 cm⁻¹) will be complex, but the C-Cl and C-Br stretching vibrations are expected to be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 242.50 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio), the molecular ion will appear as a cluster of peaks. The most abundant peaks in this cluster are expected at m/z values corresponding to the different isotopic combinations:

-

[C₉H₅⁷⁹Br³⁵Cl]⁺ = 241.9

-

[C₉H₅⁸¹Br³⁵Cl]⁺ and [C₉H₅⁷⁹Br³⁷Cl]⁺ = 243.9 (these will be very close and likely appear as one peak at nominal mass 244)

-

[C₉H₅⁸¹Br³⁷Cl]⁺ = 245.9 The relative intensities of these peaks will follow a predictable pattern based on the natural abundances of the isotopes.

-

-

Fragmentation Pattern: The fragmentation of this compound under electron ionization is expected to involve the loss of the halogen atoms and potentially the elimination of HCN from the pyridine ring. Key expected fragments include:

-

[M - Cl]⁺

-

[M - Br]⁺

-

[M - Br - Cl]⁺

-

[M - HCN]⁺

-

Figure 3: Predicted major fragmentation pathways for this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from known procedures for the synthesis of related substituted isoquinolines. A potential pathway could involve the bromination of a suitable isoquinoline precursor followed by chlorination. For instance, starting from 8-bromoisoquinoline, a chlorination reaction could be employed to introduce the chlorine atom at the 1-position. Alternatively, a multi-step synthesis starting from a substituted aniline could be envisioned.

Conclusion

This technical guide has presented a comprehensive predicted spectroscopic profile for this compound based on fundamental principles of NMR, IR, and MS. The provided data and interpretations serve as a valuable resource for researchers working with this compound, facilitating its unambiguous identification and characterization. While the data presented is predictive, it is grounded in extensive knowledge of spectroscopic theory and data from analogous structures, offering a high degree of confidence. Experimental verification of these predictions is encouraged for definitive structural confirmation.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

Aladdin. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

Sources

8-Bromo-1-chloroisoquinoline: A Technical Guide to Unlocking Its Biological Potential

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This technical guide delves into the untapped potential of a specific halogenated derivative, 8-Bromo-1-chloroisoquinoline. While direct biological data for this compound is nascent, its structural features suggest a compelling profile for investigation in oncology, infectious diseases, and neuroscience. This document serves as an in-depth resource for researchers, providing a structured exploration of its synthesis, physicochemical properties, and, most critically, its potential biological activities, complete with detailed protocols for experimental validation.

Introduction: The Strategic Importance of the Isoquinoline Core

The isoquinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[3] Its rigid structure provides a defined orientation for substituent groups to interact with biological targets, while the nitrogen atom can participate in hydrogen bonding and act as a proton acceptor. Nature has extensively utilized this framework in alkaloids like berberine and morphine, which exhibit potent pharmacological effects.[4]

The strategic placement of halogen atoms on the isoquinoline ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogens can alter lipophilicity, metabolic stability, and the electronic nature of the molecule, thereby influencing its binding affinity to target proteins and overall biological activity.[5] this compound, with its distinct substitution pattern, presents a unique opportunity for developing novel therapeutic agents. This guide will explore the scientific rationale and experimental pathways to unlock this potential.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in drug discovery.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1233025-78-9 | [6] |

| Molecular Formula | C₉H₅BrClN | [6] |

| Molecular Weight | 242.50 g/mol | [7][8] |

| Appearance | Yellow Crystalline Powder | [8] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and chloroform. | [8] |

| Melting Point | 74-76°C | [8] |

Plausible Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of this compound

Step 1: Chlorination of 8-Bromoisoquinolin-1(2H)-one

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-bromoisoquinolin-1(2H)-one (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a fume hood.

-

Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure product.

Potential Biological Activities and Experimental Validation

The biological potential of this compound can be inferred from the extensive research on related isoquinoline and quinoline compounds. The following sections outline the most promising areas of investigation and provide detailed protocols for their experimental validation.

Anticancer Potential